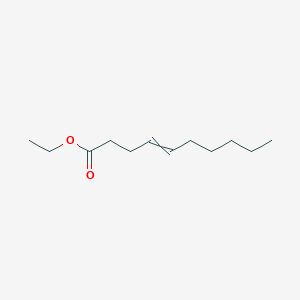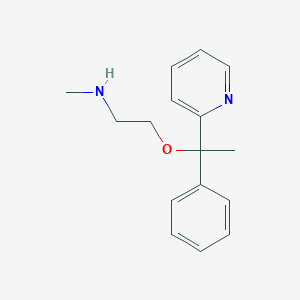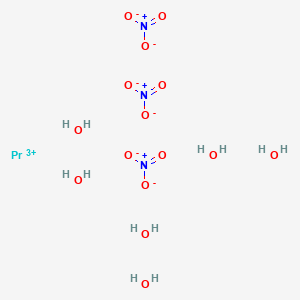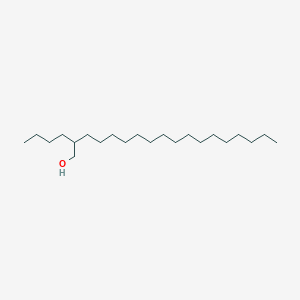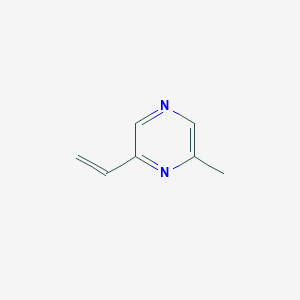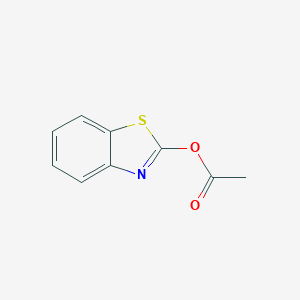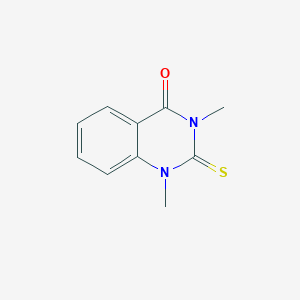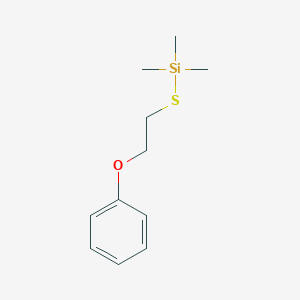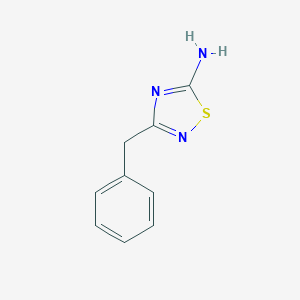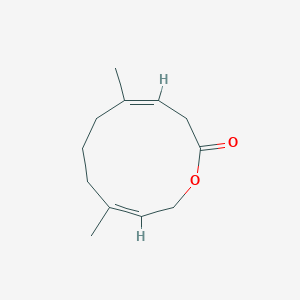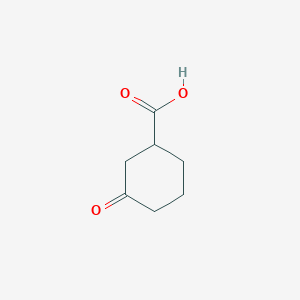
Dihydridotetrakis(triphenylphosphine)ruthenium(II)
説明
Dihydridotetrakis(triphenylphosphine)ruthenium(II), commonly abbreviated as RuH2(PPh3)4, is a ruthenium complex with significant applications in organic synthesis and catalysis. It is known for its ability to initiate polymerization reactions and form complexes with various olefins, which can be further utilized in catalytic processes such as hydrogenation, isomerization, and hydroformylation .
Synthesis Analysis
The synthesis of RuH2(PPh3)4 involves the reaction of ruthenium precursors with triphenylphosphine ligands. A high-yield method for synthesizing ruthenium hydrides, including RuH2(PPh3)4, has been developed, which is crucial for the preparation of various ruthenium-based catalysts . Additionally, the complex can be generated in situ during reactions with alkenes, as observed in the formation of RuH2(PPh3)4 from the reaction of bis(styrene)bis(triphenylphosphine)ruthenium(0) with triphenylphosphine .
Molecular Structure Analysis
RuH2(PPh3)4 has been characterized by spectroscopic methods, including nuclear magnetic resonance (NMR), which revealed its octahedral cis-dihydrido configuration. The complex exhibits a dynamic behavior in solution, where basic solvent molecules or ligands such as carbon monoxide can replace one of the phosphine ligands, suggesting a similar mode of olefin coordination in catalytic reactions .
Chemical Reactions Analysis
RuH2(PPh3)4 is versatile in its reactivity with olefins, forming olefin-coordinated complexes and facilitating hydrogenation reactions under a hydrogen atmosphere. It also reacts with various N, O, and S ligands, leading to a range of products characterized by infrared (IR) and NMR spectroscopy . The complex has been shown to catalyze isomerization, hydrogenation, and H/D exchange reactions of alkenes, with proposed mechanisms involving olefin coordination and insertion into Ru-H bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of RuH2(PPh3)4 are closely related to its reactivity and catalytic performance. The complex is sensitive to the presence of olefins and can form unstable complexes with olefins of low electron acceptor values. Its reactivity is also influenced by the concentration of the monomer in polymerization reactions, as demonstrated by the linear increase in molecular weight of the polymer with monomer concentration . The complex's stability and reactivity in various solvents and under different conditions are essential for its applications in catalysis and synthesis .
科学的研究の応用
Interaction with N, O, and S Ligands
Dihydridotetrakis(triphenylphosphine)ruthenium(II) has been extensively studied for its interactions with various ligands. It reacts with compounds like 2,2'-bipyridyl, 2-hydroxypyridine, and 8-hydroxyquinoline, among others. These interactions have been characterized using infrared and nuclear magnetic resonance (NMR) spectroscopy, helping to propose structures for new compounds (Rosete, Cole-Hamilton, & Wilkinson, 1980).
Polymerization of Vinyl Compounds
This compound initiates the polymerization of α-substituted olefins like acrylonitrile, forming unstable complexes with olefins of low e-values. The molecular weight of the polymer is independent of polymerization time and increases linearly with monomer concentration. This insight is critical for understanding the kinetics of polymerization processes (Komiya, Yamamoto, & Ikeda, 1975).
Catalysis in Isomerization, Hydrogenation, and HD Exchange Reactions
Dihydridotetrakis(triphenylphosphine)ruthenium(II) serves as a model for studying various catalytic reactions of olefins. It has been used in catalytic isomerization of 1-butene, H-D exchange reactions of ethylene, and hydrogenation of 1-hexene. The mechanism involves olefin coordination followed by olefin insertion into one of the Ru-H bonds (Komiya & Yamamoto, 1979).
Living Radical Polymerization of Methyl Methacrylate
This compound induces a fast living radical polymerization of methyl methacrylate (MMA) in certain conditions. The polymers produced have narrow molecular weight distributions and possess one initiator moiety per polymer chain. This is significant for polymer chemistry, especially in synthesizing polymers with specific properties (Takahashi, Ando, Kamigaito, & Sawamoto, 1999).
Reduction Reactions by Synthesis Gas
Dichlorotris(triphenylphosphine)ruthenium(II), a related compound, is effective in the phase transfer-catalyzed reduction of nitro compounds using synthesis gas. This showcases the compound's versatility in catalytic reduction reactions, which is vital in organic synthesis and industrial processes (Januszkiewicz & Alpar, 1983).
Synthesis of Poly(silyl Ethers)
Dihydridocarbonyltris(triphenylphosphine)ruthenium, when activated with styrene, catalyzes the polymerization of dimethylsilyloxyaryl ketones or aldehydes, leading to the formation of poly(silyl ethers). This application is significant for developing new materials with potential industrial applications (Mabry, Paulasaari, & Weber, 2000).
Safety And Hazards
Dihydridotetrakis(triphenylphosphine)ruthenium(II) is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ruthenium;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15P.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPFOLJFUVTHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60P4Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475128 | |
| Record name | ruthenium;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium;triphenylphosphane | |
CAS RN |
19529-00-1 | |
| Record name | ruthenium;triphenylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydridotetrakis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



